Cas no 26905-02-2 (4-(4-Chlorophenyl)piperidine)

4-(4-Chlorophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Chlorophenyl)piperidine
- 4-chlorophenylpiperidine
- 4-(4-CHLORO-PHENYL)-PIPERIDINE
- Piperidine, 4-(4-chlorophenyl)-
- 4-(4chlorophenyl)piperidine
- 4-(p-chlorophenyl)piperidine
- 4-(4-chlorophenyl)-piperidine
- Piperidine,4-(4-chlorophenyl)-
- VKQHTSSNSJIMAL-UHFFFAOYSA-N
- BCP26512
- BDBM50379812
- AB0075777
- ST2405
- C3337
- BP-11088
- SCHEMBL187003
- 4-(4-chloro-phenyl)-piperidine, AldrichCPR
- SB36305
- DTXSID70360941
- (1-AMINOCYCLOHEXYL)METHYLAMINEDIHYDROCHLORIDE
- AKOS009171236
- CS-W005284
- MFCD03077010
- AS-37356
- CHEMBL2011555
- 26905-02-2
- A5275
- AM20040059
- AC-257
- FT-0654052
- Q-103005
- CHEMBL2021650
- DTXCID10311992
- AM-814/41092450
- ALBB-032413
- DB-008351
-
- MDL: MFCD03077010
- Inchi: 1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
- InChI Key: VKQHTSSNSJIMAL-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 195.08100
- Monoisotopic Mass: 195.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 2.7
Experimental Properties
- Melting Point: 204.0 to 208.0 deg-C
- Boiling Point: 160°C/10mmHg(lit.)
- Flash Point: 0°C
- PSA: 12.03000
- LogP: 3.13580
4-(4-Chlorophenyl)piperidine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
4-(4-Chlorophenyl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Chlorophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM120259-1g |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 95%+ | 1g |
$81 | 2023-02-18 | |
Cooke Chemical | BD0135032-250mg |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 97% | 250mg |
RMB 149.60 | 2025-02-20 | |
abcr | AB168999-1 g |
4-(4-Chloro-phenyl)-piperidine, 97%; . |
26905-02-2 | 97% | 1g |
€154.90 | 2023-05-08 | |
TRC | B405085-100mg |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3337-5G |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 97.0%(GC) | 5G |
3400.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1008677-1g |
4-(4-Chloro-phenyl)-piperidine |
26905-02-2 | 95% | 1g |
$155 | 2024-07-28 | |
TRC | B405085-500mg |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 500mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840705-5g |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 97% | 5g |
2,300.00 | 2021-05-17 | |
Cooke Chemical | BD0135032-5g |
4-(4-Chlorophenyl)piperidine |
26905-02-2 | 97% | 5g |
RMB 1140.00 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0059-5g |
4-(4-Chloro-phenyl)-piperidine |
26905-02-2 | 97% | 5g |
3519.38CNY | 2021-05-08 |
4-(4-Chlorophenyl)piperidine Related Literature
-
Daoguang Zhang,Dongdong Tong,Dezhi Yang,Jing Sun,Fenghe Zhang,Guisen Zhao Med. Chem. Commun. 2018 9 1340
Additional information on 4-(4-Chlorophenyl)piperidine
Chemical Profile of 4-(4-Chlorophenyl)piperidine (CAS No. 26905-02-2)
4-(4-Chlorophenyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 26905-02-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a chlorophenyl substituent at the 4-position, which contributes to its unique pharmacological properties and potential applications in drug discovery. The compound's structure combines the versatility of the piperidine ring, a common scaffold in many bioactive molecules, with the electron-withdrawing and lipophilic characteristics of the chlorophenyl group.
The 4-(4-Chlorophenyl)piperidine scaffold has garnered attention due to its role as a key intermediate in synthesizing various pharmacologically relevant molecules. Its structural motif is frequently explored in the development of central nervous system (CNS) therapeutics, particularly in the investigation of compounds that modulate neurotransmitter systems. The presence of the chlorine atom at the para position of the phenyl ring enhances the compound's reactivity and binding affinity, making it a valuable building block for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 4-(4-Chlorophenyl)piperidine as a lead compound. Researchers have employed advanced docking algorithms to screen libraries of piperidine derivatives, identifying those with high binding affinity to target enzymes and receptors. These studies have revealed that modifications to the chlorophenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.
In particular, investigations into analogs of 4-(4-Chlorophenyl)piperidine have shown promise in the development of novel antipsychotic and antidepressant agents. The piperidine ring is a well-established scaffold in psychotropic drugs, with several approved medications featuring this structural element. By incorporating or modifying the 4-(4-Chlorophenyl) group, researchers aim to enhance therapeutic efficacy while minimizing side effects.
The synthesis of 4-(4-Chlorophenyl)piperidine typically involves multi-step organic reactions, starting from readily available precursors such as 4-chlorobenzaldehyde and piperidine. Common synthetic routes include condensation reactions followed by cyclization steps to form the piperidine core. The chlorophenyl group is introduced through nucleophilic aromatic substitution or other coupling reactions, ensuring high regioselectivity and yield.
One notable aspect of 4-(4-Chlorophenyl)piperidine is its stability under various chemical conditions, which makes it a reliable intermediate in synthetic protocols. Additionally, its solubility profile allows for easy purification and handling, facilitating its use in large-scale pharmaceutical production. These properties have made it a preferred choice for industrial applications where consistency and reproducibility are paramount.
The pharmacological evaluation of 4-(4-Chlorophenyl)piperidine has revealed interesting interactions with biological targets. Preclinical studies have demonstrated its ability to bind to serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and cognitive function. These findings suggest potential therapeutic applications in treating disorders such as depression and anxiety.
Moreover, research has explored the metabolic pathways involving 4-(4-Chlorophenyl)piperidine to better understand its biotransformation and potential toxicity profiles. Metabolic studies indicate that the compound undergoes oxidative degradation primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid for excretion. Such insights are crucial for assessing drug safety and optimizing dosing regimens.
The role of 4-(4-Chlorophenyl)piperidine extends beyond CNS therapeutics; it has also been investigated as a component in novel antiviral agents. The unique electronic properties of the chlorophenyl group enable interactions with viral proteases and polymerases, making it a promising candidate for inhibiting viral replication. Preliminary studies have shown that derivatives of this compound exhibit potent antiviral activity against certain RNA viruses.
In conclusion, 4-(4-Chlorophenyl)piperidine (CAS No. 26905-02-2) represents a versatile and valuable compound in pharmaceutical research. Its structural features make it an excellent scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of medicinal chemistry innovation.
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